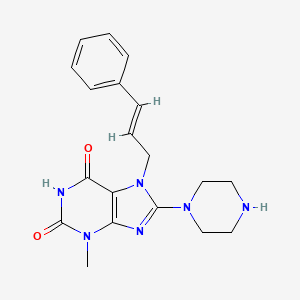
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C13H16N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a methyl group and an amine group attached to the tetrahydrocarbazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with cyclohexanone in the presence of an acid catalyst to form the tetrahydrocarbazole core. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Uniqueness
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of both a methyl group and an amine group on the tetrahydrocarbazole structure. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2,4,6,9,15H,3,5,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTOHMWTBNGTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)





![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2674117.png)

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2674121.png)
![(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(3-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2674122.png)


![3-(4-CHLOROBENZENESULFONYL)-6-FLUORO-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2674129.png)
